Scientific Field: Pulmonary Medicine
Summary of the Application: TBPe is used in the diagnosis of tuberculous pleural effusion.
Methods of Application: A retrospective study of 125 patients (63 with TBPE; 62 with non-TBPE) was undertaken. Univariate analysis was used to select the laboratory and clinical variables relevant to the model composition.
Results: Six variables were selected in the scoring modelAge ≤ 46 years old (4.96 points), Male (2.44 points), No cancer (3.19 points), Positive T-cell Spot (T-SPOT) results (4.69 points), Adenosine Deaminase (ADA) ≥ 24.5U/L (2.48 point), C-reactive Protein (CRP) ≥ 52.8 mg/L (1.84 points).
Scientific Field: Materials Science and Engineering
Summary of the Application: TBPe is used in the development of efficient and stable blue phosphorescent organic light-emitting devices (PHOLEDs).
Methods of Application: The intermolecular spacing between PtNON and TBPe was carefully managed for an efficient Förster resonant energy transfer (FRET) from PtNON to TBPe as a selected acceptor material.
Summary of the Application: TBPe is used in a whole-blood interferon-γ assay to improve the diagnosis of tuberculous pleural effusion.
Methods of Application: The study included 151 consecutive patients with exudative pleural effusion.
Scientific Field: Clinical Chemistry
Summary of the Application: TBPe assay is used to quantify urinary albumin in point-of-care devices.
Methods of Application: The accuracy of the TBPe assay for urinary albumin was assessed through comparison with an established immunoturbidimetric method (ADVIA 1800 Chemistry System, Siemens).
Scientific Field: Environmental Science
Summary of the Application: TBPe is used in the study of organophosphate esters (OPEs).
2,5,8,11-Tetra-tert-butylperylene is a synthetic organic compound characterized by its unique structure, which consists of a perylene core substituted with four tert-butyl groups at the 2, 5, 8, and 11 positions. Its molecular formula is C36H44, and it has gained attention due to its distinctive optical properties, including strong fluorescence and stability under various conditions . The presence of bulky tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, making it suitable for various applications in materials science and biochemistry.
The chemical behavior of 2,5,8,11-tetra-tert-butylperylene is primarily influenced by its perylene core. It can undergo various reactions typical of aromatic compounds:
These reactions are crucial for modifying its properties for specific applications.
Recent studies have indicated that 2,5,8,11-tetra-tert-butylperylene acts as an inhibitor of the Toll-like receptor signaling pathway. This inhibition suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is necessary . Additionally, its fluorescence properties make it useful in biological imaging and tracking cellular processes.
The synthesis of 2,5,8,11-tetra-tert-butylperylene typically involves the following steps:
2,5,8,11-Tetra-tert-butylperylene has a variety of applications:
Interaction studies involving 2,5,8,11-tetra-tert-butylperylene have revealed insights into its behavior in different environments. For example:
Several compounds share structural or functional similarities with 2,5,8,11-tetra-tert-butylperylene. A comparison highlights its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Perylene | Basic structure without substitutions | Less soluble; lower fluorescence intensity |
1-Methylperylene | Methyl group substitution at one position | Less steric hindrance; different solubility |
2,5-Di-tert-butylperylene | Two tert-butyl groups at positions 2 and 5 | Lower molecular weight; different optical properties |
2,5-Di-n-octylperylene | Two n-octyl groups instead of tert-butyl | Increased hydrophobicity; different application scope |
The presence of four tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene significantly enhances its solubility and stability compared to similar compounds. This unique substitution pattern contributes to its distinctive optical properties and potential applications in advanced materials and biological systems.